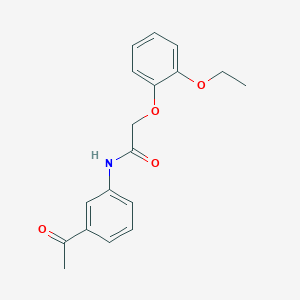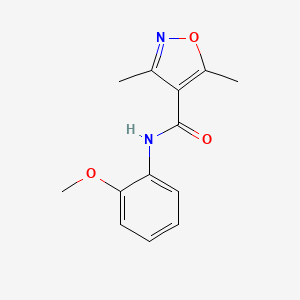
MFCD02928647
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD02928647 is a chemical compound with unique properties that have garnered attention in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry
Mécanisme D'action
Target of Action
A structurally similar compound, 5-phenylthieno[2,3-d]pyrimidin-4-amine, has been reported to have antiviral and antiprotozoal activities .
Mode of Action
Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might interact with specific proteins or enzymes of the virus or protozoa, thereby inhibiting their replication or survival .
Biochemical Pathways
Given its potential antiviral and antiprotozoal activities, it may interfere with the life cycle of the virus or protozoa, affecting their replication or survival .
Result of Action
Based on the antiviral and antiprotozoal activities of the structurally similar compound, it can be inferred that it might inhibit the replication or survival of the virus or protozoa at the molecular and cellular levels .
Orientations Futures
Analyse Biochimique
Biochemical Properties
(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides such as cAMP and cGMP . The compound inhibits PDE10A, leading to increased levels of these cyclic nucleotides, which in turn regulate various cellular functions. Additionally, (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile forms hydrogen bonds and aromatic interactions with specific amino acid residues in the active site of PDE10A, enhancing its inhibitory activity .
Cellular Effects
The effects of (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile on various cell types and cellular processes are profound. By inhibiting PDE10A, the compound influences cell signaling pathways, particularly those involving cAMP and cGMP . This modulation of signaling pathways affects gene expression and cellular metabolism, leading to changes in cell function. For example, in neuronal cells, the inhibition of PDE10A by (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile enhances dopamine receptor signaling, which can impact cognitive and motor functions .
Molecular Mechanism
At the molecular level, (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PDE10A, forming hydrogen bonds with residues such as ASN226, THR187, and ASP228, and engaging in aromatic interactions with TYR78 and PHE283 . These interactions stabilize the compound within the enzyme’s active site, leading to effective inhibition of PDE10A activity. This inhibition results in elevated levels of cAMP and cGMP, which subsequently modulate various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, the sustained inhibition of PDE10A by (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can lead to persistent changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolic processes . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is involved in specific metabolic pathways, primarily through its interaction with PDE10A . The inhibition of PDE10A by the compound affects the hydrolysis of cAMP and cGMP, leading to altered levels of these cyclic nucleotides . This modulation of cyclic nucleotide levels can impact various metabolic processes, including energy production and signal transduction .
Transport and Distribution
Within cells and tissues, (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on PDE10A . The distribution of the compound within different cellular compartments can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as PDE10A, within the appropriate cellular context . The precise subcellular distribution of the compound can significantly impact its biochemical and cellular effects.
Méthodes De Préparation
The synthesis of MFCD02928647 involves specific synthetic routes and reaction conditions. The preparation methods can be categorized into laboratory-scale synthesis and industrial production methods. Laboratory-scale synthesis typically involves the use of specific reagents and controlled reaction conditions to achieve the desired compound. Industrial production methods, on the other hand, focus on optimizing the synthesis process for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
MFCD02928647 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
MFCD02928647 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and drug development. In industry, it is used in the production of various materials and chemicals.
Comparaison Avec Des Composés Similaires
MFCD02928647 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural similarities or similar chemical properties, but this compound may exhibit distinct characteristics that set it apart. For example, it may have a higher affinity for certain molecular targets or exhibit different reactivity under specific conditions. Some similar compounds include those with analogous chemical structures or functional groups.
Propriétés
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-12(14(17)18)11(8-19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUSTMBRFRGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
METHANONE](/img/structure/B5673624.png)
![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)




![N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2,4-DIMETHYLPHENYL)AMINE](/img/structure/B5673653.png)
![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyrrolidin-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673665.png)


![N-{3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]propyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5673693.png)

